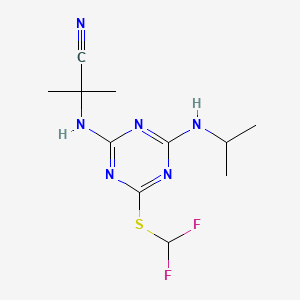
1,1-Dimethoxyoctadecan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethoxyoctadecan-1-OL is an organic compound with the molecular formula C20H42O2 It is a long-chain fatty alcohol derivative, specifically a dimethyl acetal of stearaldehyde
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxyoctadecan-1-OL can be synthesized through the acetalization of stearaldehyde with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the acetal. The reaction is carried out under reflux conditions to ensure complete conversion of the aldehyde to the acetal.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the process and reduce the need for corrosive liquid acids.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dimethoxyoctadecan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetal back to the original aldehyde or alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrogen halides (HX) or other nucleophiles can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Stearic acid or stearone.
Reduction: Stearaldehyde or stearyl alcohol.
Substitution: Various substituted octadecanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-Dimethoxyoctadecan-1-OL has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Its derivatives are explored for therapeutic applications, including treatments for ischemic stroke.
Industry: It is utilized in the production of surfactants, lubricants, and emulsifiers due to its amphiphilic nature.
Mecanismo De Acción
The mechanism by which 1,1-Dimethoxyoctadecan-1-OL exerts its effects involves interactions with molecular targets and pathways. For instance, in neuroprotection, it modulates the N-methyl-D-aspartate receptor (NMDAR) and inhibits calpain-mediated cleavage of striatal-enriched protein tyrosine phosphatase (STEP), leading to reduced activation of p38 mitogen-activated protein kinase (MAPK) . This pathway is crucial in preventing neuronal apoptosis and reducing ischemic damage.
Comparación Con Compuestos Similares
Octadecan-1-ol: A long-chain primary fatty alcohol with similar structural features but lacks the dimethoxy groups.
Stearyl alcohol: Another long-chain fatty alcohol used in cosmetics and industrial applications.
Uniqueness: 1,1-Dimethoxyoctadecan-1-OL is unique due to its acetal functional group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specialized applications in various fields.
Propiedades
Número CAS |
105192-52-7 |
|---|---|
Fórmula molecular |
C20H42O3 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
1,1-dimethoxyoctadecan-1-ol |
InChI |
InChI=1S/C20H42O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21,22-2)23-3/h21H,4-19H2,1-3H3 |
Clave InChI |
OPBXUULGYIWMCV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)](/img/structure/B14338632.png)


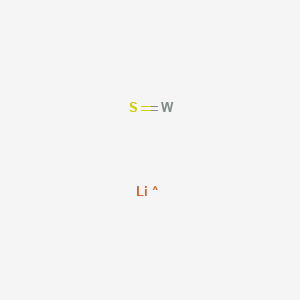
![Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone](/img/structure/B14338645.png)
![2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B14338657.png)
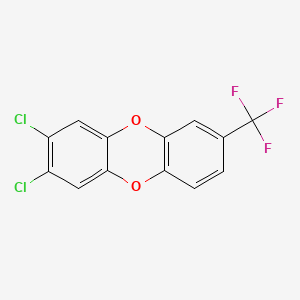
![2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate](/img/structure/B14338681.png)

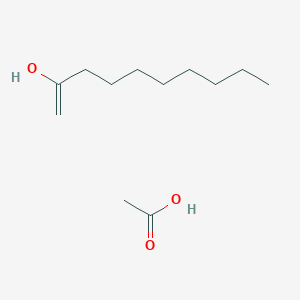
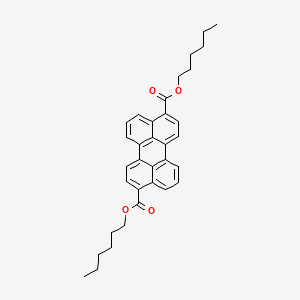
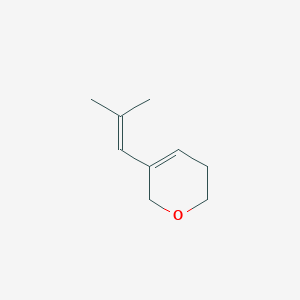
![1,1'-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14338716.png)
